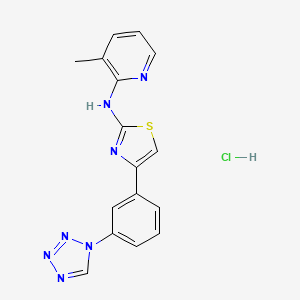
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H14ClN7S and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring, a tetrazole moiety, and a pyridine derivative, which are known to contribute to various biological activities. The presence of these functional groups is critical for its interaction with biological targets.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to hyperuricemia and gout.
- IC50 Values : The compound demonstrated a significant inhibitory effect on XO with an IC50 value of 0.031 μM, indicating a potent activity compared to the positive control topiroxostat (IC50 = 0.021 μM) .
Table 1: Xanthine Oxidase Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine | 0.031 |
| Topiroxostat | 0.021 |
2. Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. Research indicates that derivatives containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxicity : The compound was tested against several cancer cell lines, showing promising results with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in different assays, suggesting effective antiproliferative activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT-29 | 1.61 |
| Jurkat | 1.98 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications in the molecular structure can enhance biological activity:
- Tetrazole Moiety : The introduction of the tetrazole group at the para position significantly improved binding affinity to XO.
- Pyridine Substitution : The presence of a methyl group on the pyridine ring appears to enhance the overall potency against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of thiazole derivatives:
Case Study 1: Xanthine Oxidase Inhibition
In a study focused on xanthine oxidase inhibitors, the compound was found to effectively reduce uric acid levels in animal models, demonstrating its potential for treating gout .
Case Study 2: Anticancer Efficacy
A series of experiments tested the compound against multiple human cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7S.ClH/c1-11-4-3-7-17-15(11)20-16-19-14(9-24-16)12-5-2-6-13(8-12)23-10-18-21-22-23;/h2-10H,1H3,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUONGJTWTANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














